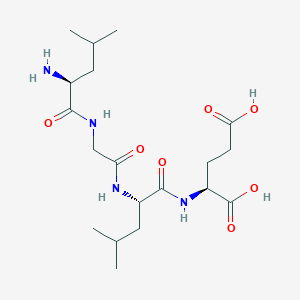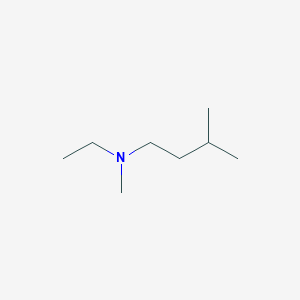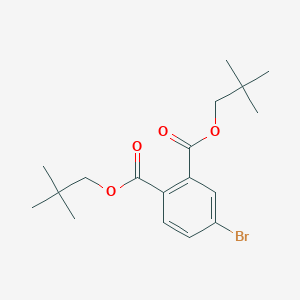![molecular formula C16H20O4 B14235049 Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate CAS No. 227016-57-1](/img/structure/B14235049.png)
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is an organic compound with a complex structure that includes a phenyl group and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate typically involves the esterification of malonic acid derivatives. One common method involves the reaction of sodium chloroacetate with sodium cyanide to form sodium cyanoacetate, which is then hydrolyzed to sodium malonate. The sodium malonate is esterified with methanol in the presence of sulfuric acid to yield dimethyl malonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .
相似化合物的比较
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Dimethyl propargylmalonate
Uniqueness
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is unique due to its specific structural configuration, which includes a phenyl group and a propanedioate ester. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
227016-57-1 |
|---|---|
分子式 |
C16H20O4 |
分子量 |
276.33 g/mol |
IUPAC 名称 |
dimethyl 2-[(3S)-5-phenylpent-1-en-3-yl]propanedioate |
InChI |
InChI=1S/C16H20O4/c1-4-13(11-10-12-8-6-5-7-9-12)14(15(17)19-2)16(18)20-3/h4-9,13-14H,1,10-11H2,2-3H3/t13-/m1/s1 |
InChI 键 |
BDNJAUHZKHMSQR-CYBMUJFWSA-N |
手性 SMILES |
COC(=O)C([C@@H](CCC1=CC=CC=C1)C=C)C(=O)OC |
规范 SMILES |
COC(=O)C(C(CCC1=CC=CC=C1)C=C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
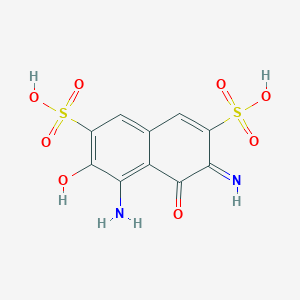
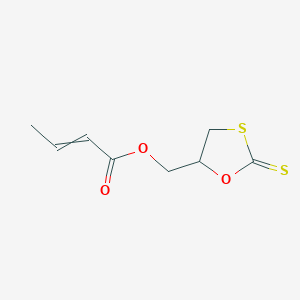



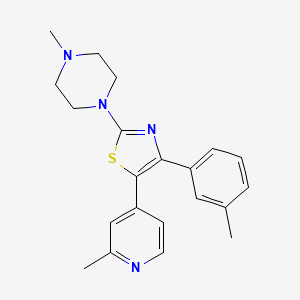

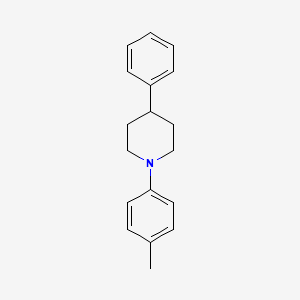

![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
